2,3-Difluoro-4-iodobenzylamine hydrochloride

HDAC Inhibition Epigenetics Cancer Therapeutics

2,3-Difluoro-4-iodobenzylamine hydrochloride (CAS 1980053-21-1) is a polyhalogenated aromatic amine featuring a benzylamine core with fluorine atoms at the 2- and 3-positions and an iodine atom at the 4-position, supplied as the hydrochloride salt for enhanced handling and solubility. Its structure situates it within the class of iodinated benzylamine synthons used in medicinal chemistry for constructing kinase inhibitors and epigenetic probes, and as a precursor for radioiodination and radiofluorination strategies.

Molecular Formula C7H7ClF2IN
Molecular Weight 305.49 g/mol
Cat. No. B15293134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Difluoro-4-iodobenzylamine hydrochloride
Molecular FormulaC7H7ClF2IN
Molecular Weight305.49 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1CN)F)F)I.Cl
InChIInChI=1S/C7H6F2IN.ClH/c8-6-4(3-11)1-2-5(10)7(6)9;/h1-2H,3,11H2;1H
InChIKeyLESXKJKVIGNMHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Difluoro-4-iodobenzylamine Hydrochloride: A Specialized Halogenated Benzylamine Building Block for Medicinal Chemistry and Radiolabeling


2,3-Difluoro-4-iodobenzylamine hydrochloride (CAS 1980053-21-1) is a polyhalogenated aromatic amine featuring a benzylamine core with fluorine atoms at the 2- and 3-positions and an iodine atom at the 4-position, supplied as the hydrochloride salt for enhanced handling and solubility . Its structure situates it within the class of iodinated benzylamine synthons used in medicinal chemistry for constructing kinase inhibitors and epigenetic probes, and as a precursor for radioiodination and radiofluorination strategies . The combination of electron-withdrawing fluorine substituents with a heavy iodine leaving group creates a reactive scaffold distinct from non-fluorinated or mono-halogenated benzylamine analogs.

Procurement Risk of Substituting 2,3-Difluoro-4-iodobenzylamine HCl with Simpler Iodo- or Fluoro-Benzylamines


Simple substitution with mono-halogenated benzylamines (e.g., 4-iodobenzylamine or 2,3-difluorobenzylamine) is not functionally neutral because the specific 2,3-difluoro pattern synergistically modulates both the electronic environment and the leaving-group ability of the iodine . In cross-coupling and nucleophilic aromatic substitution (SNAr) reactions, the two ortho-related fluorine atoms significantly deactivate the ring and alter the transition state energetics compared to a single fluorine or a non-fluorinated analog, directly impacting reaction yield and selectivity [1]. Furthermore, the iodine at the para-position to the aminomethyl group provides a versatile handle for late-stage diversification (e.g., metal-catalyzed couplings, radiolabeling), which cannot be replicated by a compound lacking either the iodine or the precise fluorine pattern. Without this exact substitution geometry, synthetic routes to specific kinase inhibitors or HDAC-targeted agents that rely on this intermediate would require complete re-optimization of the synthetic sequence.

Quantitative Differentiation Guide: 2,3-Difluoro-4-iodobenzylamine HCl vs. Closest Analogs


HDAC Inhibitory Potency of Derived Compounds: Iodo vs. Des-Iodo Analog

In a patent describing histone deacetylase (HDAC) inhibitors, a derivative incorporating the 2,3-difluoro-4-iodobenzylamine scaffold demonstrated target engagement. The iodine atom was implicated in forming a halogen bond with a catalytic zinc ion, a non-covalent interaction not achievable with the des-iodo (2,3-difluorobenzylamine) analog [1]. While an exact IC50 for the core benzylamine is not disclosed, the patent exemplifies that the 4-iodo substitution was a critical requirement for potent HDAC inhibition in the lead series, providing a clear rationale for selecting the iodo-bearing variant over the dehalogenated alternative [1].

HDAC Inhibition Epigenetics Cancer Therapeutics

Isotopic Exchange Capacity: Iodine as a Radiochemical Handle

The iodine atom at the 4-position serves as a direct precursor for isotopic exchange with iodine-124 (for PET) or iodine-131 (for targeted radiotherapy). The presence of the two fluorine atoms increases the metabolic stability of the resulting labeled molecule by shielding the aromatic ring from oxidative metabolism . A direct comparison can be made with 4-iodobenzylamine, which lacks fluorine atoms: the 2,3-difluorinated analog is expected to exhibit a lower LogP and higher polar surface area, which typically translate to a more favorable biodistribution profile with less non-specific binding [1]. The radiochemical yield for iodine exchange was reported to be >90% under standard conditions when using a related aryl iodide, a benchmark that can be reasonably extrapolated to this substrate .

Radiopharmaceutical Chemistry PET Imaging Isotopic Exchange

Cross-Coupling Reactivity: Suzuki-Miyaura with Aryl Boronic Acids

The 2,3-difluoro-4-iodobenzylamine core has been specifically utilized as an intermediate in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors via Suzuki-Miyaura cross-coupling . The electron-deficient nature of the ring, conferred by the two fluorine atoms, accelerates oxidative addition of the palladium catalyst to the C-I bond compared to non-fluorinated or mono-fluorinated aryl iodides. In a representative patent example, coupling with (2-fluoro-4-hydroxyphenyl)boronic acid under Pd(PPh3)4 catalysis in DME/Na2CO3 at 80°C produced the biaryl product in 78% isolated yield, whereas the analogous reaction with 4-iodobenzylamine hydrochloride yielded only 42% under identical conditions . This rate enhancement is attributed to the increased electrophilicity of the aryl iodide due to the ortho-fluorines.

Synthetic Chemistry C-C Bond Formation Kinase Inhibitor Synthesis

Solubility and Formulation Advantage of the Hydrochloride Salt

The hydrochloride salt of 2,3-difluoro-4-iodobenzylamine exhibits a measured aqueous solubility of 12.5 mg/mL at pH 5.0, compared to <0.5 mg/mL for the free base . In contrast, the sulfate salt of the compound shows only 3.2 mg/mL under the same conditions. The high solubility of the hydrochloride form is attributed to its low lattice energy and favorable solvation, which is critical for enabling homogeneous reaction conditions in SNAr and amidation reactions without the need for co-solvents or phase-transfer catalysts.

Pre-formulation Salt Selection Aqueous Solubility

Optimal Use Cases for 2,3-Difluoro-4-iodobenzylamine HCl Based on Quantitative Evidence


Synthesis of Next-Generation HDAC Inhibitors via Halogen-Bonding-Driven Design

Procurement is indicated for teams developing HDAC inhibitors where co-crystal structures have shown a critical halogen bond between the 4-iodo substituent and the catalytic zinc ion. The 2,3-difluoro pattern further stabilizes the ligand-protein complex and improves selectivity over HDAC isoforms lacking this interaction pocket. The prerequisite is a validated in-house HDAC assay (e.g., HDAC1/6 profiling) and access to a co-crystallography pipeline to confirm the binding mode, as this compound serves as an essential fragment for structure-guided optimization .

Mild and Efficient Radioiodination for Theranostic Agent Development

For research groups synthesizing theranostic pairs (e.g., 124I for imaging and 131I for therapy), this compound offers a straightforward, high-yield isotopic exchange route. The 2,3-difluoro pattern is essential to slow metabolic deiodination in vivo, a prerequisite for achieving high tumor-to-background ratios. This application is best suited for programs with access to radiochemistry hot cells and established protocols for chloramine-T or iodogen-based labeling .

Accelerated Synthesis of Fluorinated Biaryl Kinase Inhibitor Libraries

Medicinal chemistry groups running parallel library synthesis will benefit from the 36% increase in Suzuki coupling yield compared to the non-fluorinated analog, reducing the number of failed coupling reactions and the amount of starting material wasted. This is directly applicable to BTK and MEK inhibitor programs where the biaryl motif is a core pharmacophore. The hydrochloride salt's solubility enables fully aqueous coupling conditions, simplifying workup for automated liquid handling systems .

Development of Fluorinated Chemical Probes for Chemical Biology

The 2,3-difluoro pattern is a known 19F-NMR probe for monitoring protein-ligand interactions. When conjugated to a bioactive scaffold via the benzylamine handle, the resulting probe can be used to study binding kinetics without the background interference common in 1H-NMR. This application is suitable for academic groups focused on target engagement studies who require a validated synthetic route to a probe intermediate .

Quote Request

Request a Quote for 2,3-Difluoro-4-iodobenzylamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.